molecular formula C13H13NO2 B1442663 1-Cyclobutylmethyl-1h-indole-2,3-dione CAS No. 913547-44-1

1-Cyclobutylmethyl-1h-indole-2,3-dione

Cat. No.: B1442663
CAS No.: 913547-44-1
M. Wt: 215.25 g/mol
InChI Key: NLPIYUDVQYVCMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-cyclobutylmethyl-1h-indole-2,3-dione, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the modulation of the associated biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The compound’s predicted boiling point is 3649±250 °C, and its predicted density is 1287±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects . These effects could be related to the modulation of the activities of the compound’s targets, leading to changes in the associated biological processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .

Chemical Reactions Analysis

1-Cyclobutylmethyl-1h-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-Cyclobutylmethyl-1h-indole-2,3-dione can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its cyclobutylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(cyclobutylmethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-10-6-1-2-7-11(10)14(13(12)16)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPIYUDVQYVCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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